molecular formula C9H7ClN2O6 B3056577 Ethyl 2-chloro-3,5-dinitrobenzoate CAS No. 7251-28-7

Ethyl 2-chloro-3,5-dinitrobenzoate

Cat. No. B3056577
CAS RN: 7251-28-7
M. Wt: 274.61 g/mol
InChI Key: UGNMHSAEARMZRD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,5-dinitrobenzoate is a chemical compound with the linear formula C9H7ClN2O6 . It has a molecular weight of 274.619 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Mechanism of Action

Target of Action

Ethyl 2-chloro-3,5-dinitrobenzoate primarily targets fungal cells , specifically those of the Candida species . The compound’s antifungal activity is attributed to its interaction with these cells.

Mode of Action

The compound interacts with its targets by affecting the fungal cell membrane This interaction disrupts the normal functioning of the cells, leading to their death

Biochemical Pathways

The compound’s mode of action involves various cellular processes in the fungal cells. One key process affected is the synthesis of ergosterol , a crucial component of fungal cell membranes . Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to cell death.

Result of Action

The result of the compound’s action is the death of the fungal cells. This is achieved through the disruption of the cell membrane and interference with crucial cellular processes . The compound has shown potent antifungal activity against various Candida species, including Candida albicans, Candida krusei, and Candida tropicalis .

Safety and Hazards

Ethyl 2-chloro-3,5-dinitrobenzoate should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .

properties

IUPAC Name

ethyl 2-chloro-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNMHSAEARMZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286227
Record name Ethyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3,5-dinitrobenzoate

CAS RN

7251-28-7
Record name Benzoic acid, 2-chloro-3,5-dinitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44291
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44291
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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